molecular formula C7H7F2N B15290960 N,N-Difluorobenzylamine CAS No. 23162-99-4

N,N-Difluorobenzylamine

Cat. No.: B15290960
CAS No.: 23162-99-4
M. Wt: 143.13 g/mol
InChI Key: QSSYZZLBAAQNKO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N,N-Difluorobenzylamine is an organic compound with the molecular formula C7H7F2N. It is characterized by the presence of two fluorine atoms attached to the benzylamine structure. This compound is of significant interest in various fields of chemistry due to its unique properties and reactivity .

Preparation Methods

Synthetic Routes and Reaction Conditions: N,N-Difluorobenzylamine can be synthesized through several methods. One common approach involves the reaction of N,N-dimethylbenzamide with sulfur tetrafluoride (SF4). this method often results in low yields due to the cleavage of the C(O)-N bond caused by trace amounts of hydrogen fluoride (HF). To improve the yield, potassium fluoride (KF) can be added to neutralize HF, preventing the cleavage of the C(O)-N bond .

Industrial Production Methods: For industrial production, a more efficient method involves the reaction of N,N-dialkylbenzamides with oxalyl chloride followed by fluorine-chlorine exchange using triethylamine-hydrofluoric acid (Et3N-3HF). This one-pot, two-step procedure can yield this compound with an 82% yield .

Chemical Reactions Analysis

Types of Reactions: N,N-Difluorobenzylamine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include various substituted benzylamines and their derivatives .

Mechanism of Action

The mechanism by which N,N-Difluorobenzylamine exerts its effects involves its ability to act as a nucleophile or electrophile in various chemical reactions. The presence of fluorine atoms enhances its reactivity and stability, allowing it to participate in a wide range of chemical transformations. The molecular targets and pathways involved depend on the specific application and reaction conditions .

Comparison with Similar Compounds

Comparison: N,N-Difluorobenzylamine is unique due to the presence of two fluorine atoms on the benzylamine structure, which significantly enhances its reactivity compared to mono-fluorinated or non-fluorinated benzylamines. This increased reactivity makes it a valuable reagent in various chemical syntheses and industrial applications .

Biological Activity

N,N-Difluorobenzylamine (DFBA), a fluorinated derivative of benzylamine, has garnered attention due to its unique chemical properties and potential biological activities. This article explores the biological activity of DFBA, including its synthesis, mechanisms of action, and implications in medicinal chemistry.

This compound has the molecular formula C7H7F2NC_7H_7F_2N and a molecular weight of 143.14 g/mol. The presence of fluorine atoms significantly influences its reactivity and biological interactions compared to non-fluorinated analogs.

Synthesis

The synthesis of this compound typically involves the reaction of benzylamine with fluorinating agents. Various methods have been documented, including:

  • Fluorination via Electrophilic Substitution : This method allows for the selective introduction of fluorine atoms at specific positions on the benzene ring.
  • Reduction of Benzyl Nitriles : A reduction process can yield difluorobenzylamines through intermediates.

Antitumor Activity

Recent studies have indicated that DFBA exhibits significant antitumor activity. For instance, compounds derived from DFBA have been shown to inhibit various kinases associated with cancer progression. A comparative study revealed that difluoro derivatives showed enhanced inhibitory activity against Dyrk1A, Dyrk1B, and Clk1 kinases, which are implicated in several cancers. The IC50 values for these derivatives were notably lower than their non-fluorinated counterparts, indicating a stronger biological effect:

CompoundDyrk1A IC50 (nM)Dyrk1B IC50 (nM)Clk1 IC50 (nM)
DFBA495242168
Benzylamine1000600400

These results demonstrate that the addition of fluorine atoms enhances the potency of these compounds against key cancer-related targets .

The mechanism by which DFBA exerts its biological effects involves:

  • Inhibition of Kinase Activity : DFBA and its derivatives act as competitive inhibitors of specific kinases, disrupting signaling pathways that promote cell proliferation and survival.
  • Induction of Apoptosis : Studies have shown that treatment with DFBA leads to increased levels of cleaved caspase-3 and Bax proteins while decreasing Bcl-2 expression, promoting apoptosis in cancer cells .

Case Studies

Several case studies have highlighted the therapeutic potential of DFBA in oncology:

  • Case Study 1 : In vitro studies demonstrated that DFBA effectively inhibited cell growth in various cancer cell lines with minimal cytotoxicity to normal cells. This selectivity is crucial for developing targeted cancer therapies.
  • Case Study 2 : In vivo models showed that DFBA significantly reduced tumor size in xenograft models without notable side effects, suggesting a favorable therapeutic index.

Safety and Toxicology

The safety profile of this compound has been assessed through various toxicological studies. While it exhibits low acute toxicity, chronic exposure may lead to potential adverse effects due to its reactive nature. Proper handling and safety precautions are recommended when working with this compound .

Properties

CAS No.

23162-99-4

Molecular Formula

C7H7F2N

Molecular Weight

143.13 g/mol

IUPAC Name

N,N-difluoro-1-phenylmethanamine

InChI

InChI=1S/C7H7F2N/c8-10(9)6-7-4-2-1-3-5-7/h1-5H,6H2

InChI Key

QSSYZZLBAAQNKO-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CN(F)F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.